5-(3-Acetylphenyl)-2-fluorobenzoic acid
CAS No.: 1261991-55-2
Cat. No.: VC0170499
Molecular Formula: C15H11FO3
Molecular Weight: 258.248
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261991-55-2 |
---|---|
Molecular Formula | C15H11FO3 |
Molecular Weight | 258.248 |
IUPAC Name | 5-(3-acetylphenyl)-2-fluorobenzoic acid |
Standard InChI | InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19) |
Standard InChI Key | HLGJEERINMQHRG-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Introduction
Chemical Structure and Properties
5-(3-Acetylphenyl)-2-fluorobenzoic acid is characterized by the molecular formula C15H11FO3 and a molecular weight of 258.24 g/mol . Its structure consists of two benzene rings connected by a single bond (biphenyl structure), with one ring bearing a fluorine atom at the 2-position and a carboxylic acid group, while the other ring has an acetyl group at the 3-position.
Structural Identifiers
Identifier | Value |
---|---|
CAS Number | 1261991-55-2 |
IUPAC Name | 5-(3-acetylphenyl)-2-fluorobenzoic acid |
Synonyms | 3'-Acetyl-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid; [1,1'-Biphenyl]-3-carboxylic acid, 3'-acetyl-4-fluoro- |
InChI | InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19) |
InChIKey | HLGJEERINMQHRG-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
PubChem CID | 53226012 |
Physical and Chemical Properties
The physical and chemical properties of 5-(3-Acetylphenyl)-2-fluorobenzoic acid are essential for understanding its behavior in various chemical reactions and biological systems. These properties are summarized in Table 2.
Property | Value |
---|---|
Molecular Weight | 258.24 g/mol |
XLogP3 | 2.9 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
Exact Mass | 258.06922237 Da |
Topological Polar Surface Area | 54.4 Ų |
Heavy Atom Count | 19 |
Complexity | 355 |
The compound's XLogP3 value of 2.9 indicates moderate lipophilicity, suggesting reasonable membrane permeability while maintaining some water solubility . The presence of one hydrogen bond donor and four hydrogen bond acceptors suggests the potential for multiple interactions with biological targets .
Synthesis Methods
The synthesis of 5-(3-Acetylphenyl)-2-fluorobenzoic acid can be achieved through several methods. One of the most prominent methods is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction allows for the formation of carbon-carbon bonds, making it highly effective for synthesizing complex organic molecules like 5-(3-Acetylphenyl)-2-fluorobenzoic acid.
The Suzuki-Miyaura coupling is particularly useful for the synthesis of biaryl compounds like 5-(3-Acetylphenyl)-2-fluorobenzoic acid, as it allows for the controlled formation of the carbon-carbon bond between the two aromatic rings. The reaction typically proceeds under mild conditions and offers good stereoselectivity and functional group tolerance, which is crucial when working with compounds containing sensitive functional groups such as the acetyl and carboxyl moieties present in this molecule.
Other potential synthetic routes may involve the functionalization of pre-existing biphenyl structures through selective acetylation and carboxylation reactions, though these approaches may require careful control of reaction conditions to achieve the desired regioselectivity.
Chemical Reactions and Applications
5-(3-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions due to the presence of multiple functional groups. The carboxylic acid group can participate in esterification, amidation, and reduction reactions, while the acetyl group can be oxidized, reduced, or used in condensation reactions.
One notable reaction is the oxidation of the acetyl group to form a carboxylic acid derivative, which expands its potential applications in organic synthesis and medicinal chemistry. The fluorine atom, being relatively small but highly electronegative, can influence the reactivity of the compound and potentially participate in nucleophilic substitution reactions under specific conditions.
The compound's unique structure and functional groups make it a versatile compound for research and industrial applications across multiple scientific disciplines, including pharmaceutical development and materials science. Its biphenyl structure, combined with the fluorine atom and the carboxylic acid group, makes it potentially useful as a building block for more complex molecules with specific biological activities.
Analytical Techniques
To analyze the structural characteristics of 5-(3-Acetylphenyl)-2-fluorobenzoic acid, techniques such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used. These methods provide valuable information about the compound's structure, purity, and functional groups.
Infrared Spectroscopy (FTIR)
FTIR spectroscopy can be used to identify the characteristic absorption bands corresponding to the functional groups present in 5-(3-Acetylphenyl)-2-fluorobenzoic acid. The carboxylic acid group typically shows strong absorption bands around 1700 cm⁻¹ (C=O stretching) and a broad band around 3000-2500 cm⁻¹ (O-H stretching), while the acetyl group would show a characteristic C=O stretching band around 1680-1700 cm⁻¹. The C-F bond would typically show absorption in the 1000-1400 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the compound's molecular structure. In the ¹H NMR spectrum, the protons of the methyl group in the acetyl moiety would typically appear as a singlet around 2.6-2.7 ppm, while the aromatic protons would appear in the 7.0-8.5 ppm range with characteristic coupling patterns.
In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and acetyl groups would typically appear around 165-180 ppm, while the aromatic carbons would appear in the 115-145 ppm range, with the carbon attached to the fluorine showing characteristic splitting due to C-F coupling.
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of 5-(3-Acetylphenyl)-2-fluorobenzoic acid and provide information about its fragmentation pattern, which can be useful for structural confirmation and purity assessment. The molecular ion peak would be expected at m/z 258, corresponding to the molecular weight of the compound .
Biological Activity and Research Findings
The biological activity of 5-(3-Acetylphenyl)-2-fluorobenzoic acid and related compounds has been an area of interest in medicinal chemistry due to their potential therapeutic applications. Fluorinated benzoic acid derivatives have been explored for various biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Research on similar compounds has shown potential biological activities. These compounds can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and electrostatic forces. The presence of functional groups such as the acetyl and carboxylic acid moieties facilitates these interactions, which are crucial for the compound's role in biochemical pathways, particularly in enzyme catalysis and signal transduction.
Studies on similar fluorinated benzoic acid derivatives have demonstrated antibacterial activity against pathogenic bacteria, with some derivatives showing promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential use in treating neurodegenerative diseases. Molecular docking studies suggest that the fluorine atom enhances binding affinity to target proteins through halogen bonding interactions, which could explain the increased biological activity observed in some derivatives.
Structure-Activity Relationships
The biological activity of 5-(3-Acetylphenyl)-2-fluorobenzoic acid and related compounds can be influenced by various structural features:
Structural Feature | Potential Biological Impact |
---|---|
Fluorine at 2-position | Enhanced binding affinity through halogen bonding; increased metabolic stability |
Acetyl group at 3-position | Potential hydrogen bond acceptor; possible interaction with enzyme active sites |
Carboxylic acid group | Can form salt bridges with positively charged amino acid residues in target proteins |
Biphenyl scaffold | Provides rigidity and directionality for optimal binding to target proteins |
Future Research Directions
Future research on 5-(3-Acetylphenyl)-2-fluorobenzoic acid and related compounds could focus on several areas:
Synthetic Methodology Development
Developing more efficient and sustainable synthetic routes to prepare 5-(3-Acetylphenyl)-2-fluorobenzoic acid with high purity and yield remains an important area of research. This could involve the exploration of novel catalytic systems for the Suzuki-Miyaura coupling reaction or the development of alternative synthetic approaches that are more environmentally friendly and cost-effective.
Biological Activity Exploration
Systematic screening of 5-(3-Acetylphenyl)-2-fluorobenzoic acid against various biological targets, including enzymes, receptors, and microorganisms, could reveal potential therapeutic applications. Additionally, the development of derivatives with modified substituents on the biphenyl scaffold could lead to compounds with enhanced biological activities or improved pharmacokinetic properties.
Computational Studies
Utilization of computational methods, such as molecular docking and molecular dynamics simulations, could provide insights into the compound's interactions with biological targets. These studies could guide the rational design of derivatives with optimized binding affinities and selectivities.
Materials Science Applications
Exploration of the compound's potential applications in materials science, such as in the development of functional materials or as precursors for more complex structures, represents another promising research direction. The compound's unique structure and functional groups could make it a valuable building block for materials with specific optical, electronic, or mechanical properties.
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